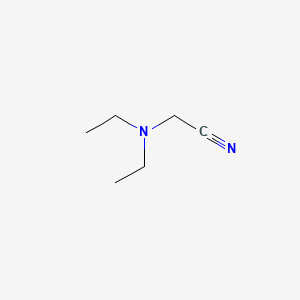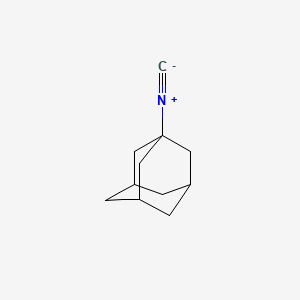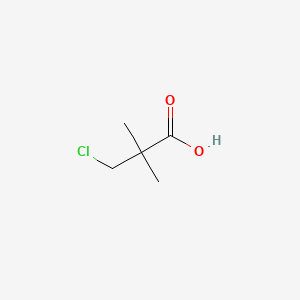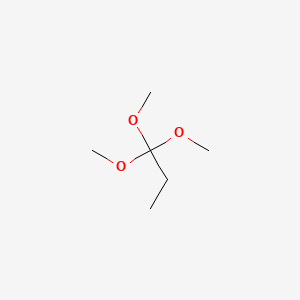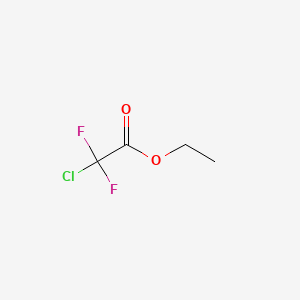
Ethyl chlorodifluoroacetate
Descripción general
Descripción
Ethyl chlorodifluoroacetate: is an organic compound with the molecular formula C4H5ClF2O2 . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Ethyl chlorodifluoroacetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: For the development of pharmaceuticals that require fluorinated intermediates.
Material Science: In the production of fluorinated polymers and other advanced materials.
Mecanismo De Acción
Mode of Action
The interaction of Ethyl chlorodifluoroacetate with its targets involves a series of gas-phase reactions . The compound reacts with the OH radical and Cl atom at room temperature and atmospheric pressure . The hydrogen abstraction occurs mainly from the –CH2 group .
Biochemical Pathways
The reactions of this compound with the OH radical and Cl atom are part of the decomposition kinetics of hydrofluoroethers (HFEs), which are primary products of the atmospheric oxidation of HFEs . These reactions contribute to the understanding of the impact of these compounds on atmospheric pollution and global warming .
Pharmacokinetics
Its physical properties such as boiling point (96-975 °C) and density (1252 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability.
Result of Action
The result of this compound’s action is the formation of new compounds. For instance, it undergoes Reformatskii reaction with various aldehydes in DMF . It also reacts with phenylacetylene to afford ethyl α,α−difluoro-4-phenyl-3-butenoates .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The reactions of this compound with the OH radical and Cl atom have been studied at room temperature and atmospheric pressure . Moreover, the compound is sensitive to moisture , indicating that its stability and efficacy can be affected by humidity.
Direcciones Futuras
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of chlorodifluoroacetic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. Another method involves the Reformatskii reaction with various aldehydes in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods but optimized for efficiency and yield. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve the overall yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl chlorodifluoroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The compound can react with alkenes and alkynes to form addition products.
Reformatskii Reaction: It reacts with aldehydes to form β-hydroxy esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Aldehydes: For the Reformatskii reaction in the presence of zinc and DMF.
Phenylacetylene: For addition reactions to form ethyl α,α-difluoro-4-phenyl-3-butenoates.
Major Products
β-Hydroxy Esters: From the Reformatskii reaction.
Ethyl α,α-difluoro-4-phenyl-3-butenoates: From addition reactions with phenylacetylene.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl bromodifluoroacetate
- Methyl chlorodifluoroacetate
- Sodium chlorodifluoroacetate
- Ethyl difluoroacetate
- Ethyl chlorofluoroacetate
- Chlorodifluoroacetic anhydride
- Ethyl fluoroacetate
- Difluoroacetic acid
- Chlorodifluoroacetic acid
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in specialized synthetic applications where such reactivity is required .
Propiedades
IUPAC Name |
ethyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAWQUJCHZRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059935 | |
| Record name | Ethyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383-62-0 | |
| Record name | Ethyl 2-chloro-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl chlorodifluoroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of Ethyl chlorodifluoroacetate?
A1: this compound (ECDFA) is primarily removed from the atmosphere through reaction with chlorine atoms. This reaction occurs with a temperature-dependent rate coefficient of k(ECDFA+Cl) = (64.4 ± 29.7) × 10−12 exp[−(1110 ± 68)/T] . [] This reaction leads to the formation of chlorodifluoroacetic acid (CF2ClC(O)OH) with a yield of (86 ± 8)%. [] The atmospheric lifetime of ECDFA is influenced by the concentration of chlorine atoms and temperature at different altitudes.
Q2: What are the main products formed during the atmospheric degradation of this compound?
A2: The reaction of ECDFA with chlorine atoms initiates a degradation pathway with competing reaction channels. The primary product is chlorodifluoroacetic acid (CF2ClC(O)OH), formed with a significant yield. [] This formation occurs through a mechanism involving H-atom abstraction from the –CH2– group in the ethyl group by chlorine radicals, followed by α-ester rearrangement. []
Q3: Can this compound be used as a starting material for synthesizing other chemicals?
A3: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be catalytically hydrogenated to produce difluoroethanol using a Pd/C catalyst and triethylamine as an acid-binding agent. [] This method offers advantages like a high conversion rate of this compound and good selectivity for the desired alcohol product. [] Furthermore, ECDFA serves as a precursor for synthesizing 3-gem-difluoro-2-ethoxy allylic alcohols. []
Q4: Have there been any computational studies on the reactivity of this compound?
A4: Yes, theoretical investigations have been conducted to study the kinetics and reactivity of ECDFA in the gas phase. These studies have explored its reactions with atmospheric radicals like OH radicals and Cl atoms at relevant temperatures, providing insights into its degradation pathways and atmospheric persistence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B1584415.png)





